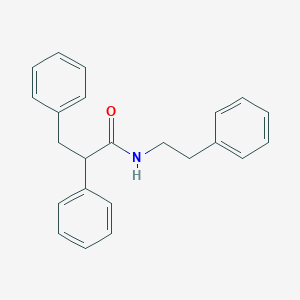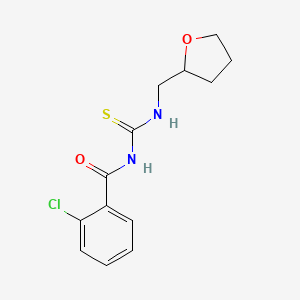
4-(3-nitro-2-oxo-2H-chromen-4-yl)piperazine-1-carbaldehyde
Overview
Description
4-(3-nitro-2-oxo-2H-chromen-4-yl)piperazine-1-carbaldehyde is a synthetic organic compound that belongs to the class of chromen-2-one derivatives. This compound is characterized by the presence of a chromen-2-one core structure, which is substituted with a nitro group at the 3-position and a piperazine-1-carbaldehyde moiety at the 4-position. The chromen-2-one scaffold is known for its diverse biological activities, making this compound of significant interest in medicinal chemistry and pharmaceutical research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(3-nitro-2-oxo-2H-chromen-4-yl)piperazine-1-carbaldehyde typically involves the following steps:
Formation of the Chromen-2-one Core: The chromen-2-one core can be synthesized through the condensation of salicylaldehyde derivatives with β-ketoesters in the presence of a base, such as sodium hydroxide or potassium carbonate.
Piperazine Substitution: The nitrated chromen-2-one is reacted with piperazine-1-carbaldehyde under reflux conditions in an appropriate solvent, such as ethanol or methanol, to yield the final product.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This can include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
4-(3-nitro-2-oxo-2H-chromen-4-yl)piperazine-1-carbaldehyde undergoes various chemical reactions, including:
Common Reagents and Conditions
Reduction: Hydrogen gas with palladium catalyst, sodium borohydride.
Substitution: Amines, alcohols, in the presence of acid or base catalysts.
Oxidation: Potassium permanganate, chromium trioxide.
Major Products Formed
Reduction: 4-(3-amino-2-oxo-2H-chromen-4-yl)piperazine-1-carbaldehyde.
Substitution: Various imines or acetals depending on the nucleophile used.
Oxidation: 4-(3-nitro-2-oxo-2H-chromen-4-yl)piperazine-1-carboxylic acid.
Scientific Research Applications
4-(3-nitro-2-oxo-2H-chromen-4-yl)piperazine-1-carbaldehyde has several scientific research applications:
Medicinal Chemistry: It is investigated for its potential anticonvulsant, antimicrobial, and anticancer activities
Biological Studies: The compound is used in studies related to its effects on γ-aminobutyric acid (GABA) ionotropic receptors and its potential synergistic effects with known anticonvulsant drugs.
Pharmaceutical Development: It serves as a lead compound for the development of new drugs with improved efficacy and safety profiles.
Mechanism of Action
The mechanism of action of 4-(3-nitro-2-oxo-2H-chromen-4-yl)piperazine-1-carbaldehyde involves its interaction with specific molecular targets and pathways:
Comparison with Similar Compounds
Similar Compounds
4-(3-nitro-2-oxo-2H-chromen-4-yl)amino]butanoic acid: Exhibits anticonvulsant activity similar to 4-(3-nitro-2-oxo-2H-chromen-4-yl)piperazine-1-carbaldehyde.
7-hydroxycoumarin derivatives: Known for their anticonvulsant and antimicrobial properties.
Coumarin-thiazine hybrids: Display antimicrobial and antioxidant activities.
Uniqueness
This compound is unique due to its specific substitution pattern, which imparts distinct biological activities and potential therapeutic applications. Its combination of a chromen-2-one core with a piperazine-1-carbaldehyde moiety makes it a versatile scaffold for drug development.
Properties
IUPAC Name |
4-(3-nitro-2-oxochromen-4-yl)piperazine-1-carbaldehyde | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13N3O5/c18-9-15-5-7-16(8-6-15)12-10-3-1-2-4-11(10)22-14(19)13(12)17(20)21/h1-4,9H,5-8H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FSLPZKNKRSEQKJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C=O)C2=C(C(=O)OC3=CC=CC=C32)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13N3O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
303.27 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
>45.5 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID49679616 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N,N-DIMETHYL-4-{5-PHENYL-4H,7H-[1,2,3,4]TETRAZOLO[1,5-A]PYRIMIDIN-7-YL}ANILINE](/img/structure/B3996753.png)
![N,N-dibenzyl-4,7,7-trimethyl-3-oxobicyclo[2.2.1]heptane-1-carboxamide](/img/structure/B3996761.png)
![5-{[2-(2,3-dimethyl-1H-indol-1-yl)-2-oxoethyl]thio}-3-phenyl-1,3,4-thiadiazole-2(3H)-thione](/img/structure/B3996769.png)
![4,4'-{[4-(benzyloxy)-3-methoxyphenyl]methanediyl}bis(3-methyl-1H-pyrazol-5-ol)](/img/structure/B3996783.png)
![5-methyl-3,6-diphenylthieno[2,3-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B3996795.png)
![N-(2-methoxy-5-nitrophenyl)-2-oxo-1-oxaspiro[4.5]decane-4-carboxamide](/img/structure/B3996802.png)
![5-(4-bromophenyl)-7-(4-chlorophenyl)-4,7-dihydrotetrazolo[1,5-a]pyrimidine](/img/structure/B3996809.png)
![5-(4-bromophenyl)-7-(2-methoxyphenyl)-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine](/img/structure/B3996812.png)
![N-acetyl-N-[2-(biphenyl-2-yloxy)ethyl]tryptophanamide](/img/structure/B3996813.png)

![9-[3-Chloro-5-ethoxy-4-[(4-fluorophenyl)methoxy]phenyl]-2,3,4,5,6,7,9,10-octahydroacridine-1,8-dione](/img/structure/B3996828.png)
![2-[4-(1,3-Benzodioxol-5-ylmethyl)piperazin-1-yl]-1-(2,3-dimethylindol-1-yl)ethanone;hydrochloride](/img/structure/B3996832.png)

![4-chloro-6-{[(3,4-dihydro-1H-isochromen-1-ylmethyl)amino]carbonyl}-3-cyclohexene-1-carboxylic acid](/img/structure/B3996860.png)
